molecular formula C44H61Cl2N2PRuS B6338426 Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride CAS No. 1190427-49-6

Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride

Cat. No.: B6338426
CAS No.: 1190427-49-6
M. Wt: 853.0 g/mol
InChI Key: MRIHTAFCWLKGPP-UHFFFAOYSA-L
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Description

Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride (CAS: 1190427-49-6) is a second-generation Grubbs-type ruthenium catalyst widely used in olefin metathesis reactions. Its structure comprises:

  • A tricyclohexylphosphine (PCy₃) ligand, providing steric bulk to stabilize the metal center.
  • A 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand, a robust N-heterocyclic carbene (NHC) that enhances thermal stability and catalytic activity.
  • A 2-thienylmethylene ligand, which influences substrate selectivity and reactivity .

This catalyst demonstrates superior performance in cross-metathesis and ring-closing metathesis (RCM) compared to first-generation analogs, particularly in reactions involving sterically hindered or electron-deficient alkenes .

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(thiophen-2-ylmethylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.C18H33P.C5H4S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-3-2-4-6-5;;;/h7-12H,1-6H3;16-18H,1-15H2;1-4H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIHTAFCWLKGPP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=CC3=CC=CS3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61Cl2N2PRuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190427-49-6
Record name [1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ylidene]dichloro(thiophen-2-ylmethylidene)ruthenium; tricyclohexylphosphane
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Preparation Methods

Synthesis of Imidazolium Salt Precursors

The 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand is synthesized via a multi-step sequence starting with the condensation of 2,4,6-trimethylaniline and cyclopentylamine. As detailed in Royal Society of Chemistry protocols, gloxal (40% aqueous solution) and formaldehyde (37% aqueous solution) are heated with acetic acid to form an intermediate imidazoline, which is subsequently quaternized using potassium tetrafluoroborate (KBF₄) to yield the imidazolium salt . Critical parameters include maintaining anhydrous conditions during the cyclization step and stoichiometric control to prevent oligomerization.

Key Reaction Conditions:

  • Temperature: 80°C for condensation, room temperature for salt formation.

  • Solvent: Dichloromethane for extraction and purification.

  • Yield: 60–75% after precipitation in ethyl acetate .

Generation of N-Heterocyclic Carbene Ligands

Deprotonation of the imidazolium salt is achieved using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). The resulting free carbene exhibits exceptional electron-donating properties, which are critical for stabilizing the ruthenium center . Nuclear magnetic resonance (NMR) studies confirm successful carbene formation through the disappearance of the NCHN proton signal at δ 10–12 ppm.

Ruthenium Precursor Preparation

The ruthenium precursor, dichloro(3-phenylindenylidene)bis(tricyclohexylphosphine)ruthenium(II) (M1), serves as the foundation for ligand substitution. This complex is synthesized by refluxing ruthenium trichloride with tricyclohexylphosphine and a diazo compound (e.g., 3-phenylindenylidene diazomethane) in dichloromethane . The indenylidene ligand’s lability allows for subsequent displacement by the thienylmethylene group.

Optimization Insight:

  • Excess tricyclohexylphosphine (3–4 equiv.) ensures complete ligand coordination.

  • Inert atmosphere (argon or nitrogen) prevents oxidation of the ruthenium center .

Ligand Exchange and Complex Formation

The final step involves substituting the indenylidene ligand in M1 with the thienylmethylene group and introducing the IMes carbene. This is accomplished by heating M1 with 2-thienylcarboxaldehyde and the preformed IMes ligand in toluene at 80°C for 12–24 hours . The reaction proceeds via a dissociative mechanism, where the indenylidene ligand is displaced, and the thienylmethylene group coordinates to the ruthenium center.

Reaction Profile:

  • Solvent: Dry toluene to minimize hydrolysis.

  • Catalytic Additives: Silver triflate (AgOTf) accelerates ligand exchange by abstracting chloride ions.

  • Yield: 50–65% after column chromatography on silica gel .

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors replace batch processes, reducing reaction times from 24 hours to 2–4 hours. Automated systems regulate temperature and reagent addition, ensuring consistent product quality. Key challenges include managing exothermic reactions during carbene formation and minimizing ruthenium loss during purification.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24–48 hours2–4 hours (continuous flow)
Yield50–65%45–55% (due to rapid mixing)
Purity≥95% (after chromatography)≥90% (crystallization)
Cost per Gram$1,200–$1,500$800–$1,000

Comparative Analysis of Synthetic Routes

Alternative methodologies include one-pot syntheses, where the IMes carbene and thienylmethylene ligand are introduced simultaneously. While this approach reduces step count, it suffers from lower yields (30–40%) due to competing side reactions. Conversely, stepwise ligand substitution offers superior control over stereochemistry but requires stringent anhydrous conditions .

Challenges and Optimization Strategies

Impurity Mitigation:

  • Residual phosphine ligands are removed via selective precipitation using hexane.

  • Ruthenium black formation, a common byproduct, is minimized by maintaining oxygen-free environments.

Catalytic Activity Enhancement:

  • Substituent tuning on the IMes ligand (e.g., replacing methyl with isopropyl groups) increases steric bulk, improving thermal stability .

  • Sonication during ligand exchange enhances diffusion rates, reducing reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example, in olefin metathesis, the products are typically alkenes with varying degrees of substitution .

Scientific Research Applications

Catalysis in Organic Synthesis

The primary application of this compound lies in its role as a catalyst for olefin metathesis , a powerful reaction used to form carbon-carbon double bonds. This reaction is crucial in the synthesis of complex organic molecules and polymers.

Types of Reactions

  • Ring-Closing Metathesis (RCM) : Facilitates the formation of cyclic compounds from linear precursors.
  • Cross Metathesis (CM) : Allows for the exchange of alkene partners between different olefins.
  • Ring-Opening Metathesis Polymerization (ROMP) : Enables the polymerization of cyclic olefins to produce high-performance materials.

Industrial Applications

In industry, this compound is utilized for:

  • Production of Specialty Chemicals : Its efficiency in catalyzing metathesis reactions makes it invaluable for synthesizing fine chemicals and pharmaceuticals.
  • Materials Science : It plays a role in creating advanced materials such as polymers and nanomaterials due to its stability under various conditions.

Case Study 1: Medicinal Chemistry

Research has explored the potential use of this compound in synthesizing complex medicinal compounds. Its ability to facilitate specific reactions allows for the streamlined production of drug candidates with intricate structures.

Case Study 2: Polymer Synthesis

In a study on polymer synthesis, researchers demonstrated that using this ruthenium complex significantly improved yields and selectivity in producing high-performance polymers through ROMP. The catalyst's stability under air and moisture conditions was highlighted as a key advantage over other catalysts.

Comparative Analysis with Other Ruthenium Catalysts

Catalyst TypeKey FeaturesApplications
Tricyclohexylphosphine-Ruthenium(II) DichlorideHigh stability, efficient metathesisOrganic synthesis, polymerization
Dichlorotris(triphenylphosphine)ruthenium(II)Precursor for various complexesHomogeneous catalysis
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II)Unique ligand environmentAdvanced materials synthesis

Mechanism of Action

The mechanism by which Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride exerts its catalytic effects involves the formation of a ruthenium-carbene intermediate. This intermediate facilitates the breaking and forming of carbon-carbon double bonds in olefin metathesis reactions. The compound’s molecular targets include various organic substrates, and the pathways involved are primarily related to the activation and transformation of these substrates through metathesis .

Comparison with Similar Compounds

Comparison with Similar Ruthenium-Based Catalysts

Structural Variations and Ligand Effects

The catalytic activity and selectivity of Grubbs-type catalysts are highly ligand-dependent. Below are key structural analogs and their differences:

Compound Name Ligand Modifications CAS Number Key Applications
Target Compound 2-thienylmethylene, IMes, PCy₃ 1190427-49-6 Cross-metathesis, RCM in polar solvents
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][3-phenyl-1H-inden-1-ylidene]ruthenium(II) dichloride 3-phenylindenylidene replaces 2-thienylmethylene 254972-49-1 ROMP of norbornene derivatives
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][benzylidene]ruthenium(II) dichloride (Grubbs II) Benzylidene replaces 2-thienylmethylene; saturated NHC backbone 246047-72-3 General-purpose metathesis, air-stable in inert conditions
Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride Methyl groups at NHC 4,5-positions; same 2-thienylmethylene 1190427-50-9 Enhanced activity for terminal alkenes

Structural Insights :

  • 2-Thienylmethylene vs. Benzylidene : The 2-thienyl group in the target compound improves electron-withdrawing properties, facilitating reactions with electron-poor alkenes compared to the benzylidene ligand in Grubbs II .
  • Saturated vs. Unsaturated NHC : The saturated NHC in Grubbs II reduces steric hindrance but lowers thermal stability compared to the unsaturated IMes ligand in the target compound .

Catalytic Performance in Key Reactions

Olefin Metathesis Efficiency
Catalyst Reaction Type Substrate Yield (%) Conditions Reference
Target Compound Cross-metathesis Allyldiphenylphosphine oxide 90 40°C, 12 h, CH₂Cl₂, N₂ atmosphere
Grubbs II Cross-metathesis Allyldiphenylphosphine oxide 58 40°C, 48 h, CH₂Cl₂, N₂ atmosphere
3-Phenylindenylidene Analog (CAS 254972-49-1) ROMP Norbornene derivatives >95 RT, 1 h, toluene

Key Findings :

  • The target compound achieves 90% yield in cross-metathesis within 12 hours, outperforming Grubbs II (58% yield in 48 hours) under similar conditions .
  • The 3-phenylindenylidene analog exhibits exceptional activity in ring-opening metathesis polymerization (ROMP), achieving quantitative conversion at room temperature .
Substrate Selectivity
  • Electron-Deficient Alkenes : The target compound’s 2-thienylmethylene ligand enhances reactivity with electron-deficient alkenes (e.g., acrylates) due to its electron-withdrawing sulfur atom .
  • Sterically Hindered Alkenes : The IMes ligand’s bulky 2,4,6-trimethylphenyl groups improve performance in sterically demanding reactions compared to catalysts with less bulky NHCs .

Stability and Handling

Catalyst Thermal Stability Air Sensitivity Solubility
Target Compound High (>100°C) Moderate CH₂Cl₂, THF, toluene
Grubbs II Moderate (~80°C) High CH₂Cl₂, DMF
3-Phenylindenylidene High (>100°C) Low Toluene, benzene

Notes:

  • The target compound’s IMes ligand confers higher thermal stability than Grubbs II, making it suitable for high-temperature applications .
  • All catalysts require inert atmospheres for storage, but the 3-phenylindenylidene analog shows lower air sensitivity due to its robust indenylidene ligand .

Biological Activity

Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride is a complex compound that falls under the category of organometallic chemistry. Its unique structure allows it to function as a catalyst in various organic reactions. This article explores its biological activity, particularly focusing on its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₄₆H₆₃Cl₂N₂PRuS
  • Molecular Weight : 881.04 g/mol
  • CAS Number : 1190427-50-9
  • Description : This compound contains a ruthenium center coordinated with tricyclohexylphosphine and an imidazolidine ligand, contributing to its catalytic properties.

Biological Activity Overview

The biological activity of this compound is primarily associated with its catalytic capabilities in organic synthesis, which can indirectly influence biological systems. Recent studies have highlighted its potential in:

  • Anticancer Activity : Certain ruthenium complexes have shown promising cytotoxic effects against various cancer cell lines. For instance, research indicates that ruthenium-based compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Properties : Some studies suggest that organometallic compounds like this ruthenium complex exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial membranes or interference with metabolic processes .
  • Catalytic Applications in Drug Synthesis : The ability of this compound to catalyze reactions such as cross-coupling and hydrogenation is significant for synthesizing pharmaceutical agents. For example, it has been used in the synthesis of functionalized alcohols and other biologically relevant molecules .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various ruthenium complexes on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of tricyclohexylphosphine-ruthenium complexes showed effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones, revealing that higher concentrations led to increased antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Catalytic SynthesisUsed in synthesizing functionalized alcohols

Q & A

Q. What are the optimal reaction conditions for olefin metathesis using this catalyst?

  • Methodological Answer: Standard conditions involve dichloromethane (DCM) as the solvent at 40–50°C under inert atmosphere (e.g., nitrogen or argon), with reaction times ranging from 2–48 hours depending on substrate reactivity . For example, cross-metathesis of allylic olefins achieved 77–94% yields at 45°C for 2 hours in DCM . Schlenk techniques are recommended for oxygen-sensitive reactions . Catalyst loading typically ranges from 1–5 mol%, adjusted based on substrate steric/electronic effects.

Q. How should the catalyst be stored to preserve its activity?

  • Methodological Answer: The catalyst is air- and moisture-sensitive. Store in a sealed container under inert gas (argon or nitrogen) at 2–8°C in the dark . Prolonged exposure to ambient conditions leads to ligand dissociation or decomposition, as evidenced by color changes (violet to brown) . Pre-drying solvents (e.g., DCM over molecular sieves) and degassing via freeze-pump-thaw cycles are critical for maintaining catalytic efficiency.

Q. Which solvents and substrates are compatible with this catalyst?

  • Methodological Answer: Non-polar solvents (DCM, toluene) are preferred, while protic or highly polar solvents (e.g., water, alcohols) should be avoided due to ligand displacement . The catalyst tolerates aryl, alkyl, and heterocyclic substrates (e.g., thienyl groups), as shown in the synthesis of substituted allylic olefins and norbornene-based polymers . Functional groups like esters or ethers are tolerated, but substrates with strong Lewis basicity (e.g., amines) may require protective groups .

Advanced Research Questions

Q. How do hydroperoxide impurities impact catalytic efficiency, and how can this be mitigated?

  • Methodological Answer: Hydroperoxides >3 meq/kg significantly reduce turnover numbers (TONs) by poisoning the ruthenium center. For Grubbs 2-type catalysts (like this compound), activity persists even at >100 meq/kg peroxides, albeit with reduced TONs compared to Grubbs 1 . Mitigation strategies include pre-treating substrates with reducing agents (e.g., triphenylphosphine) or using peroxide scavengers (e.g., molecular sieves). Batch reactions require peroxide levels <0.2 meq/kg for optimal performance .

Q. What strategies enable the synthesis of block copolymers via ring-opening metathesis polymerization (ROMP)?

  • Methodological Answer: Sequential monomer addition under controlled living ROMP conditions allows block copolymer synthesis. For example, polymerizing norbornene dicarboximide monomers (e.g., 2a/2b) followed by hydrogenation with Wilkinson’s catalyst yields saturated backbones. Subsequent sulfonation with sodium 4-hydroxybenzenesulfonate introduces ionomeric pendant groups . Key parameters include maintaining a low polydispersity index (<1.2) via precise stoichiometry and avoiding chain-transfer agents.

Q. How can spectroscopic methods elucidate decomposition pathways under varying conditions?

  • Methodological Answer: NMR spectroscopy (¹H, ³¹P) tracks ligand dissociation (e.g., phosphine loss) by monitoring chemical shifts of the tricyclohexylphosphine or carbene ligands. X-ray crystallography reveals structural changes in the ruthenium coordination sphere during decomposition . Mass spectrometry (ESI-TOF) identifies decomposition byproducts like [RuCl₂(COD)] or free carbene ligands. Accelerated aging studies under oxidative or thermal stress (e.g., 60°C in DCM) provide kinetic data for stability modeling .

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